Sulfonium, dimethyl(4-((1R)-1-((1-oxotetradecyl)amino)-2-phenylethoxy)phenyl)-, methyl sulfate
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Overview
Description
Sulfonium, dimethyl(4-((1R)-1-((1-oxotetradecyl)amino)-2-phenylethoxy)phenyl)-, methyl sulfate is a complex organic compound with a sulfonium ion at its core. This compound is notable for its unique structure, which includes a long aliphatic chain, an aromatic ring, and a sulfonium ion. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfonium, dimethyl(4-((1R)-1-((1-oxotetradecyl)amino)-2-phenylethoxy)phenyl)-, methyl sulfate typically involves multiple steps:
Formation of the Aliphatic Chain: The aliphatic chain is synthesized through a series of reactions, including esterification and amidation.
Aromatic Substitution: The aromatic ring is introduced through a substitution reaction, where a phenyl group is attached to the aliphatic chain.
Sulfonium Ion Formation: The sulfonium ion is formed by reacting the intermediate compound with a sulfonating agent, such as dimethyl sulfate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Sulfonium, dimethyl(4-((1R)-1-((1-oxotetradecyl)amino)-2-phenylethoxy)phenyl)-, methyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Sulfonium, dimethyl(4-((1R)-1-((1-oxotetradecyl)amino)-2-phenylethoxy)phenyl)-, methyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sulfonium, dimethyl(4-((1R)-1-((1-oxotetradecyl)amino)-2-phenylethoxy)phenyl)-, methyl sulfate involves its interaction with molecular targets such as enzymes and receptors. The sulfonium ion can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Sulfonium, dimethyl(4-((1R)-1-((1-oxotetradecyl)amino)-2-phenylethoxy)phenyl)-, methyl sulfate is unique due to its specific structure and properties. Similar compounds include:
Sulfonium, dimethyl(4-((1R)-1-((1-oxododecyl)amino)-2-phenylethoxy)phenyl)-, methyl sulfate: Similar structure but with a shorter aliphatic chain.
Sulfonium, dimethyl(4-((1R)-1-((1-oxooctadecyl)amino)-2-phenylethoxy)phenyl)-, methyl sulfate: Similar structure but with a longer aliphatic chain.
These compounds share similar chemical properties but differ in their physical properties and specific applications due to the variations in the aliphatic chain length.
Properties
CAS No. |
272123-05-4 |
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Molecular Formula |
C31H49NO6S2 |
Molecular Weight |
595.9 g/mol |
IUPAC Name |
dimethyl-[4-[(1R)-2-phenyl-1-(tetradecanoylamino)ethoxy]phenyl]sulfanium;methyl sulfate |
InChI |
InChI=1S/C30H45NO2S.CH4O4S/c1-4-5-6-7-8-9-10-11-12-13-17-20-29(32)31-30(25-26-18-15-14-16-19-26)33-27-21-23-28(24-22-27)34(2)3;1-5-6(2,3)4/h14-16,18-19,21-24,30H,4-13,17,20,25H2,1-3H3;1H3,(H,2,3,4)/t30-;/m1./s1 |
InChI Key |
XBQUESXNXBJAEK-VNUFCWELSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)OC2=CC=C(C=C2)[S+](C)C.COS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)OC2=CC=C(C=C2)[S+](C)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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